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Compound of Interest

Compound Name: 3,5-Dichloropicolinamide

Cat. No.: B1296133 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic and

spectrometric data for 3,5-Dichloropicolinamide (CAS Number: 5468-71-3). The information

is tailored for researchers, scientists, and professionals in drug development, offering a detailed

examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This guide presents predicted data in structured tables and outlines detailed

experimental protocols for data acquisition.

Predicted Spectroscopic and Spectrometric Data
While experimentally derived public data for 3,5-Dichloropicolinamide is limited, the following

sections provide predicted spectroscopic and spectrometric characteristics based on its

molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. The predicted ¹H and ¹³C NMR data for 3,5-Dichloropicolinamide are presented

below.

Table 1: Predicted ¹H NMR Data for 3,5-Dichloropicolinamide in DMSO-d₆
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.45 d 1H H-6

~8.25 d 1H H-4

~8.0 (broad s) s 1H -NH₂

~7.8 (broad s) s 1H -NH₂

Table 2: Predicted ¹³C NMR Data for 3,5-Dichloropicolinamide in DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~166 C=O

~149 C-2

~147 C-6

~139 C-4

~131 C-5

~126 C-3

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3,5-Dichloropicolinamide are listed below.

Table 3: Predicted IR Absorption Bands for 3,5-Dichloropicolinamide
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

3450 - 3300 Strong, Broad N-H Stretch (Amide)

~1680 Strong C=O Stretch (Amide I)

~1600 Medium N-H Bend (Amide II)

1550, 1450 Medium-Strong
C=C and C=N Aromatic Ring

Stretches

850 - 750 Strong C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major

fragments of 3,5-Dichloropicolinamide are detailed below.

Table 4: Predicted Mass Spectrometry Data for 3,5-Dichloropicolinamide

m/z Relative Intensity Assignment

190, 192, 194 High

Molecular Ion Peak [M]⁺ with

isotopic pattern for two chlorine

atoms

173, 175, 177 Medium [M-NH₃]⁺

146, 148, 150 Medium [M-CONH₂]⁺

Experimental Protocols
Standardized experimental procedures for obtaining the spectroscopic and spectrometric data

for 3,5-Dichloropicolinamide are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of 3,5-Dichloropicolinamide is dissolved in approximately 0.6 mL of a

suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H
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and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical

shifts are referenced to the residual solvent peak (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-

d₆).

Infrared (IR) Spectroscopy
The IR spectrum of solid 3,5-Dichloropicolinamide is obtained using a Fourier Transform

Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is

recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometric analysis is performed using a mass spectrometer with an electrospray

ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable

solvent like methanol or acetonitrile and infused into the instrument. For EI, a solid probe may

be used. The mass spectrum is typically acquired in positive ion mode.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

solid organic compound such as 3,5-Dichloropicolinamide.
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Caption: A general workflow for the spectroscopic analysis of 3,5-Dichloropicolinamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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